N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide
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Description
N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide is a useful research compound. Its molecular formula is C26H24N2O4 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have a wide range of biological targets . These include antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Mode of Action
Quinolines are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The mode of action can vary depending on the specific derivative and its targets.
Biochemical Pathways
Quinoline derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activity . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives can vary widely depending on their specific chemical structure . These properties significantly impact the bioavailability of the compound.
Result of Action
Given the broad range of biological activities associated with quinoline derivatives, the effects can be diverse, ranging from antimicrobial to anticancer effects .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially influence the action of quinoline derivatives .
Properties
IUPAC Name |
3,4-dimethoxy-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-17-8-11-21(12-9-17)28(26(30)19-10-13-23(31-2)24(15-19)32-3)16-20-14-18-6-4-5-7-22(18)27-25(20)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQDYIMUMKYZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.